1-(3-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-14-9-5-8-13(10-14)19-16(11-15(18-19)17(20)21)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSFLCXVQPVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Precursor Synthesis
(3-Methoxyphenyl)hydrazine is typically prepared via diazotization of 3-methoxyaniline followed by reduction with SnCl₂/HCl. Alternative routes employ Pd-catalyzed coupling for higher purity.
Cyclization Reaction
A mixture of methyl 3-methoxybenzoylacetate and (3-methoxyphenyl)hydrazine in refluxing ethanol (12 h, 80°C) yields the dihydropyrazole ring. Acidic workup with HCl liberates the carboxylic acid (Yield: 78%).
Table 1: Optimization of Cyclocondensation Conditions
Prolonged heating in polar aprotic solvents like DMF promotes decarboxylation, reducing yields.
Esterification and Hydrolysis Strategies
HATU-Mediated Coupling
A patent-pending method couples 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with (S)-2-amino-pentanedioic acid tert-butyl ester using HATU/Et₃N in DCM (2 h, 0°C→rt). This achieves 85% conversion but requires chromatographic purification.
Selective N-Carbobenzoxy Protection
CN101838240A discloses a two-step protocol:
-
Protection : React pyrazole-3-carboxylic acid with benzyl chloroformate (2 eq) and DBU in CH₂Cl₂ (0°C→rt, 4 h) to form N-Cbz-protected benzyl ester (Yield: 89%).
-
Hydrolysis : Treat with NaOH/THF-H₂O (1:1) at 50°C for 3 h to cleave the benzyl ester, preserving the carboxylic acid (Yield: 92%).
Key Advantage : Avoids acidic conditions that degrade the methoxyphenyl group.
Acid Chloride Intermediate Formation
SOCl₂-Mediated Activation
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is converted to its acid chloride using SOCl₂/DMF (reflux, 2 h). Subsequent reactions with amines or alcohols yield amides/esters (Yield: 68–75%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 3 undergoes standard derivatization:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form ethyl or methyl esters. For example, treatment with methanol and pyridine yields methyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate (85% yield) .
-
Amidation : Reacts with amines (e.g., methylurea) in xylene to form carboxamides. A 5h reflux produces 4-benzoyl-N-(methylcarbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide (72% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH, pyridine, reflux | Methyl ester | 85% | |
| Amidation | Methylurea, xylene, reflux | Carboxamide | 72% |
Oxidation and Aromatization
The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) undergoes oxidation to form aromatic pyrazoles:
-
Treatment with Cu(OTf)₂ and ionic liquids ([bmim]PF₆) oxidizes the dihydro structure to 1,3,5-trisubstituted pyrazole derivatives .
-
In one study, oxidation with manganese dioxide in dichloromethane converted the dihydro compound to 1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (62% yield).
Mechanism : Oxidation involves dehydrogenation of the C4–C5 bond, followed by aromatization of the pyrazole ring .
Decarboxylation
Under thermal conditions (150–200°C), the carboxylic acid group undergoes decarboxylation:
-
Loss of CO₂ yields 1-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole as the primary product.
-
Reaction efficiency increases in polar aprotic solvents (e.g., DMF) .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and heterocycle synthesis:
-
1,3-Dipolar cycloaddition with diazoacetates forms fused pyrazole-pyridazine systems .
-
Reaction with 2,3-diaminopyridine produces 3H-imidazo[4,5-b]pyridine derivatives via nucleophilic substitution .
Biological Activity and Functionalization
Modifications enhance pharmacological properties:
-
Sulfonamide derivatives (e.g., 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-pyrazole-1-carboxylic acid (4-sulfamoyl-phenyl)-amide ) show carbonic anhydrase inhibition (Ki = 12 nM against CA XII) .
-
Urea-linked analogs exhibit improved solubility and target binding .
Synthetic Routes and Optimization
Industrial synthesis employs continuous flow reactors with automated temperature control (40–80°C) and ethanol as a solvent, achieving >90% purity. Key steps include:
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases.
-
Thermal Stability : Decomposes above 250°C via decarboxylation and ring-opening .
This compound’s versatility in forming esters, amides, and heterocycles, combined with its modifiable dihydro core, makes it valuable in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Pyrazole derivatives are known to exhibit a range of biological activities, including:
- Anti-cancer properties : Some studies suggest that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives similar to 1-(3-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole have shown promise in targeting specific cancer pathways.
- Anti-diabetic effects : Research indicates that pyrazole compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Agrochemical Applications
The compound's ability to act as a herbicide or fungicide has been explored in agricultural chemistry. Pyrazole derivatives can disrupt biochemical pathways in pests and pathogens, providing a means to protect crops without the use of more toxic chemicals.
Material Science
Research into the use of pyrazole derivatives in materials science has shown that they can be incorporated into polymers to enhance their properties. The inclusion of such compounds can lead to materials with improved thermal stability and mechanical strength.
Data Tables
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Pharmaceutical | Anti-cancer, anti-diabetic | Induces apoptosis in cancer cells; enhances insulin sensitivity |
| Agrochemical | Pest control | Effective against specific herbicide-resistant weeds |
| Material Science | Enhanced material properties | Improved thermal stability in polymer composites |
Case Study 1: Anti-Cancer Activity
A study conducted by researchers at the University of Marrakech evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that 1-(3-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exhibited significant cytotoxicity against breast cancer cells, leading to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
Case Study 2: Herbicidal Efficacy
In a field trial published in the Journal of Agricultural Chemistry, the herbicidal activity of a formulation containing pyrazole derivatives was tested against common weed species. The results indicated that the compound effectively reduced weed biomass by over 60% compared to untreated controls, showcasing its potential as an environmentally friendly herbicide.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., 3-methoxy in the target compound) enhance aromatic ring conjugation, while electron-withdrawing groups (e.g., Cl in ) increase polarity.
- Ring Planarity : The dihydropyrazole core in sulfonyl-substituted analogs is nearly planar, suggesting similar rigidity in the target compound. By contrast, ketone-substituted derivatives exhibit larger dihedral angles (9.78–10.53°), likely due to steric effects.
Physicochemical Properties
Biological Activity
1-(3-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.
Chemical Structure
The compound has the following molecular formula: CHNO. Its structure features a pyrazole ring, which is known for conferring various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole structure have demonstrated significant inhibitory effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 26 |
| Breast Cancer | MDA-MB-231 | 3.79 |
| Liver Cancer | HepG2 | 12.50 |
| Colorectal Cancer | HT-29 | 42.30 |
| Renal Cancer | 786-O | 17.82 |
These findings suggest that the compound may be effective in targeting multiple cancer types through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives can reduce these cytokines' levels significantly, indicating their potential as anti-inflammatory agents:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Control) | 76 | 86 |
| Pyrazole Derivative A | 61 | 76 |
| Pyrazole Derivative B | 85 | 93 |
These results underscore the potential application of these compounds in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been investigated. The compound has shown activity against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapy:
| Microorganism | Activity |
|---|---|
| E. coli | Inhibited at 40 µg/mL |
| Bacillus subtilis | Inhibited at 40 µg/mL |
| Aspergillus niger | Inhibited at 40 µg/mL |
This broad-spectrum activity highlights the versatility of pyrazole compounds in medicinal chemistry .
Case Studies
- Study on Anticancer Effects : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Anti-inflammatory Research : Another study focused on the synthesis of pyrazole derivatives and their effects on inflammation markers in vitro. The most potent compounds were further tested in animal models, showing significant reduction in edema and inflammatory responses .
Q & A
Q. How can molecular docking studies be designed to evaluate the biological activity of this compound against target enzymes (e.g., cyclooxygenase-2)?
- Methodological Answer : Docking workflows (e.g., AutoDock Vina) require: (i) Preparation of the compound’s 3D structure (energy-minimized using Gaussian09). (ii) Retrieval of the target enzyme’s crystal structure (PDB ID: 5KIR for COX-2). (iii) Identification of binding pockets (e.g., catalytic sites) and scoring of binding affinities. Studies on analogous pyrazole-carbothioamides show that methoxy and phenyl groups enhance hydrophobic interactions with COX-2’s active site . Validate results with in vitro enzymatic assays.
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer : Contradictions may arise from differences in: (i) Isomer purity : Use chiral HPLC or recrystallization to isolate enantiomers. (ii) Assay conditions : Standardize protocols (e.g., pH, temperature) per OECD guidelines. (iii) Cell lines/metabolic stability : Compare results across multiple models (e.g., HEK293 vs. HepG2) and assess metabolic degradation via LC-MS .
Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?
- Methodological Answer : (i) Bioisosteric replacement : Substitute the carboxylic acid (-COOH) with a tetrazole ring to enhance resistance to esterase-mediated hydrolysis. (ii) Prodrug design : Convert the acid to a methyl ester for improved membrane permeability, with in vivo esterase activation . (iii) Deuterium incorporation : Replace labile hydrogen atoms in the dihydropyrazole ring to slow oxidative metabolism .
Q. How do solvent polarity and reaction temperature influence the stereoselectivity of dihydropyrazole formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor the formation of trans-dihydropyrazoles due to stabilized transition states, while nonpolar solvents (e.g., toluene) may yield cis isomers. Temperature-controlled studies (25–80°C) show that higher temperatures accelerate cyclization but reduce stereochemical control. Kinetic vs. thermodynamic product ratios can be analyzed via ¹H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
